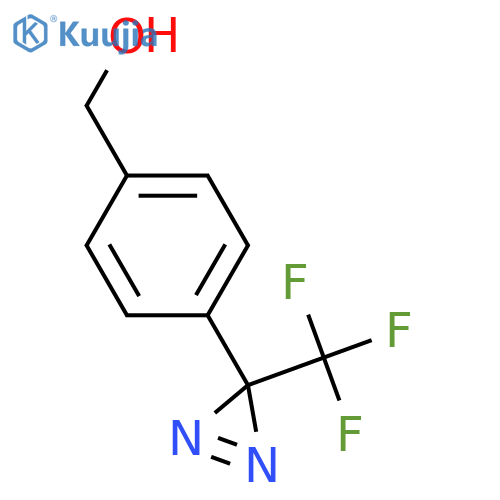

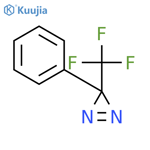

Ammonia-free synthesis of 3-trifluoromethyl-3-phenyldiaziridine

,

Synthetic Communications,

2018,

48(6),

626-631